
(2S,3R,5R)-Omarigliptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,5R)-Omarigliptin, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₀F₂N₄O₃S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Management of Type 2 Diabetes Mellitus
Omarigliptin is primarily recognized for its efficacy in managing T2DM. It is administered once weekly, offering a convenient alternative to daily medications. Clinical trials have demonstrated significant reductions in fasting plasma glucose and hemoglobin A1c (HbA1c) levels compared to placebo.
Efficacy and Safety
- Clinical Trials : Multiple randomized controlled trials (RCTs) have shown that omarigliptin effectively lowers HbA1c levels. For instance, one study reported a mean reduction of -0.49% at 24 weeks compared to placebo .
- Safety Profile : Omarigliptin has a favorable safety profile, with low incidences of hypoglycemia and gastrointestinal side effects typically associated with other diabetes medications .
Study | Sample Size | HbA1c Reduction | Duration | Safety Observations |
---|---|---|---|---|
RCT 1 | 329 | -0.58% | 54 weeks | No symptomatic hypoglycemia |
RCT 2 | 252 | -0.49% | 24 weeks | Similar AEs to placebo |
Neuroprotective Potential
Emerging research indicates that omarigliptin may have neuroprotective effects, particularly relevant for neurodegenerative diseases such as Parkinson's disease (PD). Studies have shown that omarigliptin can cross the blood-brain barrier (BBB), enhancing glucagon-like peptide-1 (GLP-1) concentrations in the brain.
Research Findings
- BBB Penetration : Omarigliptin was found to significantly increase GLP-1 levels in the brain tissue of rats after oral administration . This capability suggests its potential use in treating neurological disorders by leveraging GLP-1's neuroprotective properties.
- Intranasal Formulation : A novel intranasal formulation of omarigliptin demonstrated enhanced BBB penetration and increased brain GLP-1 concentration by 2.6-fold compared to controls .
Study Focus | Methodology | Key Findings |
---|---|---|
BBB Crossing | LC-MS/MS analysis in rats | Omarigliptin successfully crossed BBB; increased brain GLP-1 by 2.6 times |
Neuroprotection | Multiple dosing study | Elevated brain GLP-1 concentration by 1.9-fold after 28 days of treatment |
Reduction of Inflammation and Insulin Resistance
Omarigliptin has also been investigated for its potential anti-inflammatory effects, which are crucial for managing metabolic syndrome and related conditions.
Case Studies
- Inflammatory Markers : Research indicated that omarigliptin reduced levels of high-sensitivity C-reactive protein (hsCRP) and other inflammatory markers without negatively impacting glucose control .
- Insulin Sensitivity : In a study assessing metabolic parameters, omarigliptin showed a tendency to decrease insulin resistance as measured by HOMA-IR scores .
Parameter Assessed | Baseline Value | Post-Treatment Value | Change |
---|---|---|---|
hsCRP | Elevated | Reduced | Significant decrease |
HOMA-IR | High | Lower | Improvement noted |
Propiedades
Fórmula molecular |
C₁₇H₂₀F₂N₄O₃S |
---|---|
Peso molecular |
398.43 |
Sinónimos |
(2S,3R,5R)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine; (2S,3R,5R)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-ami |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.